2-Fluoro-4-methylbenzyl bromide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoro-4-methylbenzyl bromide can be synthesized through the bromination of 2-fluoro-4-methylbenzyl alcohol. The reaction typically involves the use of hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process generally includes the bromination of 2-fluoro-4-methylbenzyl alcohol in the presence of a catalyst to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-methylbenzyl bromide primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in nucleophilic substitution reactions (S_N2) and elimination reactions (E2) .
Common Reagents and Conditions
Nucleophilic Substitution (S_N2): Common nucleophiles include sodium azide (NaN3), potassium cyanide (KCN), and sodium methoxide (NaOCH3).
Elimination (E2): Strong bases such as potassium tert-butoxide (t-BuOK) are used to promote elimination reactions, leading to the formation of alkenes.
Major Products Formed
Nucleophilic Substitution: Products include 2-fluoro-4-methylbenzyl azide, 2-fluoro-4-methylbenzonitrile, and 2-fluoro-4-methylbenzyl ether.
Elimination: The major product is 2-fluoro-4-methylstyrene.
Scientific Research Applications
2-Fluoro-4-methylbenzyl bromide is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-fluoro-4-methylbenzyl bromide involves its ability to act as an electrophile in nucleophilic substitution reactions. The bromine atom is a good leaving group, allowing nucleophiles to attack the carbon atom to which the bromine is attached. This results in the formation of new carbon-nucleophile bonds and the release of bromide ions .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-methylbenzyl chloride
- 2-Fluoro-4-methylbenzyl iodide
- 2-Fluoro-4-methylbenzyl fluoride
Comparison
2-Fluoro-4-methylbenzyl bromide is unique due to the presence of both a fluorine and a bromine atom on the benzyl ring. This combination of substituents provides distinct reactivity patterns compared to its analogs. For example, the bromine atom makes it more reactive in nucleophilic substitution reactions compared to 2-fluoro-4-methylbenzyl fluoride, while the fluorine atom imparts different electronic properties compared to 2-fluoro-4-methylbenzyl chloride and 2-fluoro-4-methylbenzyl iodide .
Properties
IUPAC Name |
1-(bromomethyl)-2-fluoro-4-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF/c1-6-2-3-7(5-9)8(10)4-6/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDOQXRIONFILC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380962 | |
Record name | 2-Fluoro-4-methylbenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118745-63-4 | |
Record name | 2-Fluoro-4-methylbenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.